molecular formula C7H16LiP B12591145 Lithium, [[bis(1-methylethyl)phosphino]methyl]- CAS No. 579444-77-2

Lithium, [[bis(1-methylethyl)phosphino]methyl]-

Cat. No.: B12591145
CAS No.: 579444-77-2
M. Wt: 138.1 g/mol
InChI Key: KWHTZBLJXMIZRF-UHFFFAOYSA-N
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Description

Lithium, [[bis(1-methylethyl)phosphino]methyl]- is a chemical compound that belongs to the class of organophosphorus compounds It features a lithium atom bonded to a phosphine ligand, which is substituted with two isopropyl groups and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium, [[bis(1-methylethyl)phosphino]methyl]- typically involves the reaction of a chlorophosphine with an organolithium reagent. One common method is the reaction of chlorophosphine with isopropylmagnesium chloride (a Grignard reagent) to form the corresponding phosphine, which is then treated with a lithium reagent to yield the desired compound .

Industrial Production Methods

Industrial production of lithium, [[bis(1-methylethyl)phosphino]methyl]- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Lithium, [[bis(1-methylethyl)phosphino]methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine hydrides.

    Substitution: The lithium atom can be substituted with other metal atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various metal halides for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various metal-phosphine complexes. These products have significant applications in catalysis and materials science .

Scientific Research Applications

Lithium, [[bis(1-methylethyl)phosphino]methyl]- has several scientific research applications:

Mechanism of Action

The mechanism by which lithium, [[bis(1-methylethyl)phosphino]methyl]- exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved include transition metal centers and catalytic cycles in which the compound acts as a ligand, stabilizing reactive intermediates and enhancing reaction rates .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to lithium, [[bis(1-methylethyl)phosphino]methyl]- include:

  • Lithium, [1-[bis(1-methylethyl)phosphino]-2,4-cyclopentadien-1-yl]
  • 1,2-Bis(2,6-dimethylphenylphosphino)ethane
  • PCP pincer complexes

Uniqueness

Lithium, [[bis(1-methylethyl)phosphino]methyl]- is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties make it particularly effective as a ligand in catalysis, offering advantages in terms of reactivity and selectivity compared to other similar compounds .

Properties

CAS No.

579444-77-2

Molecular Formula

C7H16LiP

Molecular Weight

138.1 g/mol

IUPAC Name

lithium;methanidyl-di(propan-2-yl)phosphane

InChI

InChI=1S/C7H16P.Li/c1-6(2)8(5)7(3)4;/h6-7H,5H2,1-4H3;/q-1;+1

InChI Key

KWHTZBLJXMIZRF-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC(C)P([CH2-])C(C)C

Origin of Product

United States

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